(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid
Overview
Description
The compound “(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid” is a complex organic molecule. It contains functional groups such as a thiazole ring, an amino group, a carboxylic acid group, and an alpha-beta unsaturated ketone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amino group, carboxylic acid group, and alpha-beta unsaturated ketone would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions involving nucleophilic substitution, while the alpha-beta unsaturated ketone could undergo addition reactions .Scientific Research Applications
Hemostatic and Anti-Inflammatory Activities
A study by Sobin et al. (2021) explored the biological activity of compounds related to (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, finding marginally toxic compounds with activities comparable to reference compounds. These compounds were found promising for developing new drugs possessing anti-inflammatory activity, indicating the potential use of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid in this domain (Sobin et al., 2021).
Antimicrobial Activity
El-Hashash et al. (2014) discussed the utility of a related compound, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, in the synthesis of novel heterocycles with antimicrobial activities. This suggests that (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid may also have applications in antimicrobial research (El-Hashash et al., 2014).
Synthesis of Organotin(IV) Complexes
Javed et al. (2015) conducted a study on the synthesis of ligand 4-oxo-4-(thiazol-2-ylamino)butanoic acid and its organotin(IV) carboxylates. These complexes were characterized and screened for their biological activities, including antibacterial, antifungal, antileishmanial, and cytotoxicity studies. This indicates a potential application in the development of new therapeutics (Javed et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHOCIQPDUBSP-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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